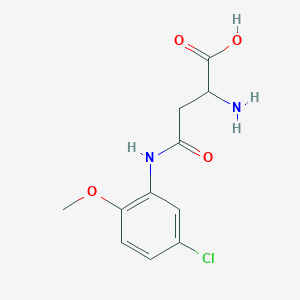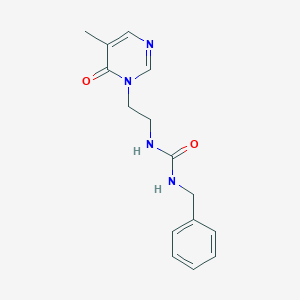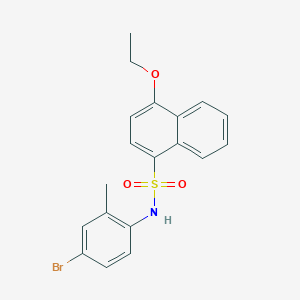
3-Bromo-4-methyl-5-(trifluoromethyl)phenylacetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Bromo-4-methyl-5-(trifluoromethyl)phenylacetic acid” is a compound with the CAS Number: 2387022-29-7 . It has a molecular weight of 297.07 . Another related compound is “3-Bromo-5-(trifluoromethyl)benzaldehyde” with the CAS Number: 477535-41-4 and a molecular weight of 253.02 .
Molecular Structure Analysis
The InChI code for “3-Bromo-4-methyl-5-(trifluoromethyl)phenylacetic acid” is 1S/C10H8BrF3O2/c1-5-7(10(12,13)14)2-6(3-8(5)11)4-9(15)16/h2-3H,4H2,1H3,(H,15,16) . For “3-Bromo-5-(trifluoromethyl)benzaldehyde”, the InChI code is 1S/C8H4BrF3O/c9-7-2-5(4-13)1-6(3-7)8(10,11)12/h1-4H .Physical And Chemical Properties Analysis
The storage temperature for “3-Bromo-4-methyl-5-(trifluoromethyl)phenylacetic acid” is ambient temperature . For “3-Bromo-5-(trifluoromethyl)benzaldehyde”, it should be stored in a refrigerator .Mécanisme D'action
The mechanism of action of 3-Bromo-4-methyl-5-(trifluoromethyl)phenylacetonitrile is not fully understood. However, it is believed that the compound acts as a catalyst in the reaction of 3-bromo-4-methylbenzonitrile with trifluoromethylmagnesium bromide. The reaction occurs in the presence of a base such as potassium carbonate, which helps to activate the reaction.
Biochemical and Physiological Effects
This compound is not known to have any significant biochemical or physiological effects. It is generally regarded as a safe and non-toxic compound.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 3-Bromo-4-methyl-5-(trifluoromethyl)phenylacetonitrile in lab experiments is its high reactivity and low toxicity. It is also relatively easy to synthesize and is relatively inexpensive. However, the compound is not very stable and can easily decompose when exposed to light or heat.
Orientations Futures
The use of 3-Bromo-4-methyl-5-(trifluoromethyl)phenylacetonitrile in the synthesis of various products is likely to increase in the future. In particular, the compound is expected to be increasingly used in the synthesis of peptides and peptidomimetics, as well as in the production of polymers and other polymeric materials. Additionally, research is being conducted to further understand the mechanism of action of this compound and to identify potential applications for the compound.
Méthodes De Synthèse
The synthesis of 3-Bromo-4-methyl-5-(trifluoromethyl)phenylacetonitrile is achieved through the reaction of 3-bromo-4-methylbenzonitrile with trifluoromethylmagnesium bromide in the presence of a base such as potassium carbonate. This reaction is carried out at a temperature of 0°C and in an inert atmosphere. The reaction is complete within a few minutes and the product is isolated by column chromatography.
Applications De Recherche Scientifique
3-Bromo-4-methyl-5-(trifluoromethyl)phenylacetonitrile is an important chemical compound used in the synthesis of various products. It is widely used in the production of pharmaceuticals, agrochemicals, and other organic compounds. In addition, it is used in the synthesis of biologically active compounds such as peptides and peptidomimetics. It is also used in the synthesis of polymers and other polymeric materials.
Propriétés
IUPAC Name |
2-[3-bromo-4-methyl-5-(trifluoromethyl)phenyl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrF3N/c1-6-8(10(12,13)14)4-7(2-3-15)5-9(6)11/h4-5H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEYIRZXRRZZYFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Br)CC#N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]-2-thiophen-2-ylacetamide](/img/structure/B2912176.png)

![1-propyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2912178.png)
![2-[2-(4-bromophenyl)-4-oxo-1,2,3,3a-tetrahydropyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-[(3-methylphenyl)methyl]acetamide](/img/structure/B2912179.png)
![2-(tert-butyl)-2,3-dihydro-1H-naphtho[2',3':2,3]benzofuro[7,6-e][1,3]oxazine-7,12-dione](/img/structure/B2912183.png)

![N-[4-(2,3-Dihydroindol-1-yl)-4-oxobutyl]prop-2-enamide](/img/structure/B2912187.png)
![N-(cyclohexylmethyl)-5-{[4-(isobutyrylamino)phenoxy]methyl}isoxazole-3-carboxamide](/img/structure/B2912188.png)


![1-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]benzimidazole](/img/structure/B2912192.png)
![8-Chloropyrido[2,3-b]pyrazine](/img/structure/B2912194.png)
![2-Decyl-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B2912195.png)

